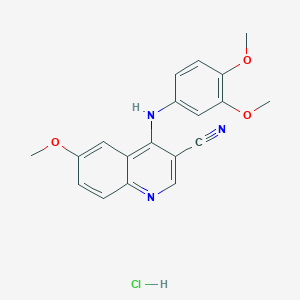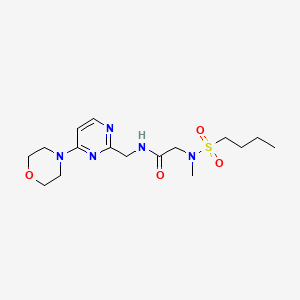![molecular formula C14H17N3O3S2 B2692112 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine CAS No. 2034357-37-2](/img/structure/B2692112.png)
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene-3-carbonyl group and a sulfonyl group attached to a 1-methyl-1H-imidazole moiety
Wirkmechanismus
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely depending on the specific compound. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives have been reported to have antibacterial, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interactions with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1-methyl-1H-imidazole derivative, which is then sulfonylated using appropriate sulfonylating agents. The thiophene-3-carbonyl group is introduced through acylation reactions. The final step involves the coupling of the sulfonylated imidazole derivative with the thiophene-3-carbonyl piperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity.
Thiophene-3-carboxylic acid: Shares the thiophene ring but lacks the piperidine and imidazole moieties.
Piperidine derivatives: Various piperidine compounds with different substituents.
Uniqueness
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, imidazole ring, and thiophene moiety in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-16-8-5-15-14(16)22(19,20)12-2-6-17(7-3-12)13(18)11-4-9-21-10-11/h4-5,8-10,12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMUUAGYIKIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B2692033.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)
![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)






![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2692050.png)
